molecular formula C7H4Cl2FNO B146211 2,4-Dichloro-5-fluorobenzamide CAS No. 135748-33-3

2,4-Dichloro-5-fluorobenzamide

Cat. No.: B146211
CAS No.: 135748-33-3
M. Wt: 208.01 g/mol
InChI Key: SKSVSZRFINHARI-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-fluorobenzamide is an organic compound with the molecular formula C7H4Cl2FNO It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-fluorobenzamide typically involves the acylation of 2,4-dichloro-5-fluorobenzoyl chloride. One common method starts with 2,4-dichlorofluorobenzene, which undergoes acylation with oxalyl chloride in the presence of aluminum chloride (AlCl3) as a catalyst. The reaction is carried out at temperatures between 20-30°C for 1.5-2.5 hours, followed by direct distillation under reduced pressure to obtain the desired product .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The method involves using readily available and inexpensive raw materials, ensuring safety, and simplifying the process route. Adjustments in catalyst quantity and process operations can achieve a high yield of over 98%, making it suitable for continuous industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products: The major products formed depend on the specific reactions and conditions. For example, substitution reactions can yield various substituted benzamides, while oxidation can produce corresponding carboxylic acids.

Scientific Research Applications

2,4-Dichloro-5-fluorobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-fluorobenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine and fluorine atoms makes it particularly valuable in medicinal chemistry for designing drugs with enhanced efficacy and selectivity.

Properties

IUPAC Name

2,4-dichloro-5-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSVSZRFINHARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378837
Record name 2,4-Dichloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135748-33-3
Record name 2,4-Dichloro-5-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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